physicochemical properties of tert-butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine
physicochemical properties of tert-butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine
An In-Depth Technical Guide to the Physicochemical Properties of tert-butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Uncharted Territory of a Novel Pyrazole Derivative
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous approved drugs.[1] Its metabolic stability and versatile biological activities make pyrazole derivatives a fertile ground for the discovery of new therapeutic agents. This guide focuses on a specific, yet largely uncharacterized molecule: tert-butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine . Given the nascent stage of research into this particular compound, this document serves not as a repository of established data, but as a comprehensive roadmap for its physicochemical characterization.
We will delve into the structural nuances of this molecule, provide robust, field-proven experimental protocols for determining its key physicochemical properties, and offer computationally-derived predictions to guide initial experimental design. This guide is crafted to empower researchers to unlock the therapeutic potential of this promising pyrazole derivative.
Structural Analysis: Deconstructing the Molecule
The structure of tert-butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine, as dictated by its IUPAC name, is fundamental to understanding its potential physicochemical behavior.
Caption: Chemical structure of tert-butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine.
Key structural features and their anticipated influence on physicochemical properties include:
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1-Methyl-1H-pyrazole Core: The N-methylation of the pyrazole ring prevents tautomerism and introduces a degree of lipophilicity. The pyrazole ring itself is aromatic and possesses two nitrogen atoms. One of these nitrogens (N2) has a lone pair of electrons that can act as a hydrogen bond acceptor.
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Secondary Amine Linker: The secondary amine (-NH-) is a key feature. It is a hydrogen bond donor and a primary site of protonation, making it a crucial determinant of the molecule's pKa and aqueous solubility.
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Tert-Butyl Group: This bulky, lipophilic group will significantly influence the molecule's logP. Its steric hindrance may also impact the basicity of the adjacent amine.
Predicted Physicochemical Properties
In the absence of experimental data, computational models provide a valuable starting point for understanding the likely physicochemical profile of tert-butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine. It is crucial to recognize that these are in silico predictions and require experimental validation.[2]
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 181.28 g/mol | Well within the range for good oral bioavailability. |
| pKa (strongest basic) | 9.5 - 10.5 | Influences ionization state at physiological pH, impacting solubility, permeability, and target binding. |
| logP | 1.5 - 2.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Aqueous Solubility | Moderately soluble | Crucial for absorption and formulation; will be highly pH-dependent due to the basic amine. |
Note: The predicted values are aggregated from various computational models and should be used as a guide for experimental design.
For context, the structurally analogous N-(tert-Butyl)benzylamine has a predicted pKa of approximately 9.77 and a measured logP of 2.9.[3][4] It also exhibits a water solubility of 2 g/L.[3][4] These values for a similar secondary amine with a tert-butyl group attached to an aromatic methyl group provide a reasonable benchmark for our target molecule.
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, step-by-step methodologies for the experimental determination of the key .
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration, a robust and widely used method.[5]
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Methodology:
-
Reagent Preparation: Prepare standardized solutions of approximately 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).
-
Sample Preparation: Accurately weigh approximately 10-20 mg of tert-butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine. Dissolve the sample in a minimal amount of a suitable organic co-solvent (e.g., methanol or ethanol) and dilute with deionized water to a final volume of 50 mL. The final co-solvent concentration should be kept as low as possible.
-
Titration Setup: Calibrate a pH meter using standard buffers (pH 4, 7, and 10). Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration Procedure: Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) to the sample solution. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of steepest inflection on the resulting titration curve. The pKa is equal to the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added.
Determination of logP by the Shake-Flask Method
The shake-flask method is the gold standard for determining the octanol-water partition coefficient (logP), a critical measure of a compound's lipophilicity.[6]
Caption: Workflow for logP determination by the shake-flask method.
Detailed Methodology:
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Solvent Preparation: Prepare mutually saturated solvents by shaking equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4 for logD determination) together for 24 hours. Allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of tert-butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine in the pre-saturated n-octanol at a known concentration.
-
Partitioning: In a separation funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous phase.
-
Equilibration: Shake the funnel vigorously for a sufficient time to allow for equilibrium to be reached (typically 1-2 hours).
-
Phase Separation: Allow the phases to separate completely. Centrifugation may be necessary to ensure a clean separation.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Determination of Aqueous Solubility by Turbidimetric Assay
The turbidimetric solubility assay is a high-throughput method for determining the kinetic solubility of a compound.[7]
Caption: Workflow for aqueous solubility determination by turbidimetric assay.
Detailed Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of tert-butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Aqueous Dilution: In a separate 96-well plate, add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Transfer a small volume of each DMSO concentration from the first plate to the corresponding wells of the second plate, ensuring the final DMSO concentration is low (typically 1-2%).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) to allow for precipitation of the compound that is above its solubility limit.
-
Turbidity Measurement: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 620 nm) using a microplate reader. The absorbance is a measure of the light scattered by the precipitate (turbidity).
-
Data Analysis: Plot the turbidity reading against the compound concentration. The kinetic solubility is the concentration at which a significant increase in turbidity is observed compared to the baseline.
Conclusion
While direct experimental data for tert-butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine is not yet prevalent in the scientific literature, its structural features suggest a promising profile for drug discovery. This guide provides a robust framework for its comprehensive physicochemical characterization. By employing the detailed experimental protocols herein, researchers can generate the high-quality data necessary to evaluate its potential as a lead compound and to guide further optimization efforts. The interplay of the pyrazole core, the basic secondary amine, and the lipophilic tert-butyl group makes this an intriguing molecule worthy of thorough investigation.
References
-
ChemBK. N-tert-Butylbenzylamine. Available at: [Link]
-
Evotec. Turbidimetric Solubility Assay. Available at: [Link]
-
Industrial Chemicals. N-(1-tert-Butyl-3-methyl-1H-pyrazol-5-yl)pyridin-2-amine. Available at: [Link]
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available at: [Link]
-
PubChem. N-tert-butylcyclohexylamine. Available at: [Link]
-
PubChem. 4-tert-Butylbenzylamine. Available at: [Link]
-
Fisher Scientific. 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine, 97%, Thermo Scientific 10 g. Available at: [Link]
-
PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Available at: [Link]
-
PubChem. (R)-2-((4-((5-(tert-butyl)-1-methyl-1H-pyrazol-3-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)-2-(pyridin-2-yl)ethanol (14). Available at: [Link]
-
Amines and Heterocycles. (2020). Amines and Heterocycles. Available at: [Link]
-
Advanced Chemistry Development, Inc. (2009). ACD/Labs and Pharma Algorithms Join Forces to Strengthen In Silico Screening and Prediction. Available at: [Link]
-
PubChemLite. 1-(tert-butyl)-4-methyl-1h-pyrazol-5-amine. Available at: [Link]
-
Cheméo. Chemical Properties of tert-butyl-n-heptyl-amine (CAS 78579-52-9). Available at: [Link]
-
Semantic Scholar. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Available at: [Link]
-
MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]
-
MDPI. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Available at: [Link]
-
ResearchGate. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available at: [Link]
-
PubChemLite. 1-(tert-butyl)-1h-pyrazol-5-amine. Available at: [Link]
-
PubChemLite. 1-(tert-butyl)-5-methyl-1h-pyrazol-3-amine. Available at: [Link]
-
PubChemLite. 1-tert-butyl-5-methyl-1h-pyrazol-4-amine. Available at: [Link]
-
MilliporeSigma. 1-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine. Available at: [Link]
-
MOLBASE. tert-Butyl-(1-methyl-5-phenyl-1H-pyrazol-3-yl)-amine. Available at: [Link]
-
International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. acdlabs.com [acdlabs.com]
- 3. N-(tert-Butyl)benzylamine CAS#: 3378-72-1 [m.chemicalbook.com]
- 4. N-(tert-Butyl)benzylamine price,buy N-(tert-Butyl)benzylamine - chemicalbook [chemicalbook.com]
- 5. Page not found - Documentation [docs.chemaxon.com:443]
- 6. chemimpex.com [chemimpex.com]
- 7. N-Butylbenzylamine (CAS 2403-22-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
